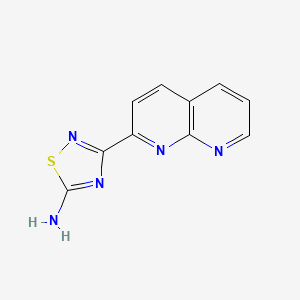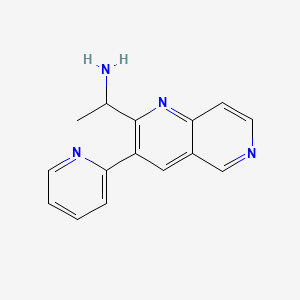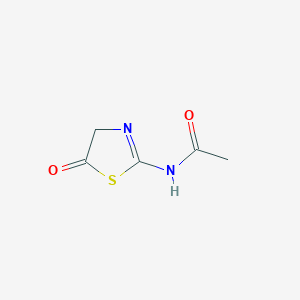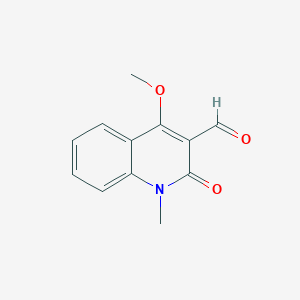![molecular formula C14H21N3O B13868907 1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone is a complex organic compound that features a piperazine ring substituted with an ethanone group and an amino-phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between diamine and in situ generated sulfonium salt . The reaction conditions often require the presence of a base such as DBU and protective groups that can be removed in subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other piperazine derivatives and amino-phenyl substituted compounds. Examples are:
- 1-{4-[2-(4-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone
- 1-{4-[2-(3-Methyl-phenyl)-ethyl]-piperazin-1-yl}-ethanone
Uniqueness
1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with an amino-phenyl group makes it a versatile compound with diverse applications .
特性
分子式 |
C14H21N3O |
|---|---|
分子量 |
247.34 g/mol |
IUPAC名 |
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-12(18)17-9-7-16(8-10-17)6-5-13-3-2-4-14(15)11-13/h2-4,11H,5-10,15H2,1H3 |
InChIキー |
FYRSNNXMXCFTJY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)CCC2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)







![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)

![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)

